5-Chloro-4-iodo-2-(trifluoromethyl)pyridine
Overview
Description
5-Chloro-4-iodo-2-(trifluoromethyl)pyridine is an organic compound with the molecular formula C6H2ClF3IN It is a derivative of pyridine, characterized by the presence of chlorine, iodine, and trifluoromethyl groups attached to the pyridine ring
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various enzymes and receptors .
Mode of Action
It’s worth noting that halogenated compounds often participate in halogen bonding, which can influence their interaction with targets .
Biochemical Pathways
It’s known that halogenated compounds can participate in a variety of reactions, such as suzuki–miyaura cross-coupling .
Pharmacokinetics
The presence of the trifluoromethyl group could potentially influence these properties, as it’s known to enhance metabolic stability and lipophilicity .
Result of Action
It’s worth noting that compounds with similar structures have been known to exhibit various biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-iodo-2-(trifluoromethyl)pyridine typically involves the halogenation of 2-chloro-5-(trifluoromethyl)pyridine. One common method includes the reaction of 2-chloro-5-(trifluoromethyl)pyridine with copper(I) acetate and sodium iodide . The reaction is carried out under controlled conditions to ensure the selective introduction of the iodine atom at the desired position on the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-iodo-2-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the iodine atom is replaced by an aryl or vinyl group using palladium catalysts and boron reagents.
Oxidation and Reduction: The trifluoromethyl group can undergo oxidation or reduction under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used to replace the halogen atoms.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids or esters are commonly used in these reactions.
Oxidation/Reduction: Strong oxidizing or reducing agents may be employed, depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various arylated pyridine derivatives, while nucleophilic substitution can introduce different functional groups such as azides or thiols.
Scientific Research Applications
5-Chloro-4-iodo-2-(trifluoromethyl)pyridine has several applications in scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules, including potential drug candidates.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: A precursor in the synthesis of 5-Chloro-4-iodo-2-(trifluoromethyl)pyridine.
2-Iodo-5-(trifluoromethyl)pyridine: Another halogenated pyridine derivative with similar properties.
4-Chloro-2-(trifluoromethyl)pyridine: A structural isomer with different substitution patterns.
Uniqueness
This compound is unique due to the specific arrangement of its substituents, which can influence its reactivity and applications. The combination of chlorine, iodine, and trifluoromethyl groups provides a versatile platform for further chemical modifications, making it a valuable compound in various research and industrial contexts .
Properties
IUPAC Name |
5-chloro-4-iodo-2-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF3IN/c7-3-2-12-5(1-4(3)11)6(8,9)10/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOHPNORRPVAVJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1C(F)(F)F)Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF3IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00737329 | |
Record name | 5-Chloro-4-iodo-2-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00737329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
823221-95-0 | |
Record name | 5-Chloro-4-iodo-2-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00737329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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